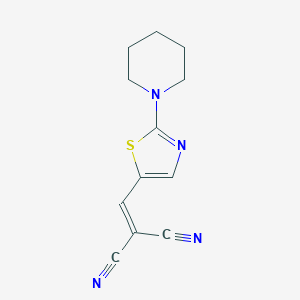

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTM is a heterocyclic compound that contains a thiazole ring and a piperidine ring. It has been studied for its potential as an antibacterial, antifungal, and anticancer agent.

科学的研究の応用

Synthesis and Antimicrobial Activity

- The compound has been utilized in the synthesis of various thiazolo[3, 2]pyridines, with a focus on their antimicrobial activity. This includes the production of novel methylene derivatives through condensation processes and subsequent treatment with malononitrile to derive thiazolo[3, 2]pyridines with potential antimicrobial properties (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Synthesis of Novel Derivatives

- The compound has been used for synthesizing novel arylidene derivatives. This process involves reactions with different aromatic aldehydes, showcasing its versatility in creating diverse chemical structures (Khalil, Elsayed, Mohamed, & Raafat, 2017).

Development of Anti-arrhythmic Agents

- Research has also explored the potential of 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile in developing anti-arrhythmic agents. This includes the creation of thiazole, thiadiazole, and thiazolo[2,3-c]-1,2,4-triazole derivatives with significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Anticancer Applications

- A study has indicated the potential of thiazolo[3,2-a]pyridines, prepared through a multicomponent reaction involving this compound, in anticancer applications. The study highlights one of the compounds exhibiting promising anticancer activity across various cancer cell lines (Altug et al., 2011).

Green Synthesis Methods

- The compound is involved in green, solvent-free synthesis methods for thiazolo[3,2-a]pyridine derivatives. These syntheses demonstrate an environmentally friendly approach to producing these derivatives (Mekheimer et al., 2011).

Safety and Hazards

While specific safety and hazard information for “2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile” is not available in the retrieved resources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

The primary target of 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound has demonstrated weak COX-1 inhibitory activity with IC50 values ranging from 7.41 to 11.34 μM . This suggests that the compound may have a reasonable degree of bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes, the compound decreases the production of inflammatory mediators, leading to a reduction in inflammation .

特性

IUPAC Name |

2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c13-7-10(8-14)6-11-9-15-12(17-11)16-4-2-1-3-5-16/h6,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFXTWNIBWWEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(S2)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)

![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)

![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2531894.png)

![4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2531896.png)

![Methyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2531897.png)